![molecular formula C15H12ClNO4 B2561963 2-[2-(3-Chlorophenoxy)acetamido]benzoic acid CAS No. 782480-99-3](/img/structure/B2561963.png)

2-[2-(3-Chlorophenoxy)acetamido]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

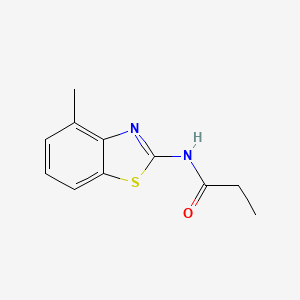

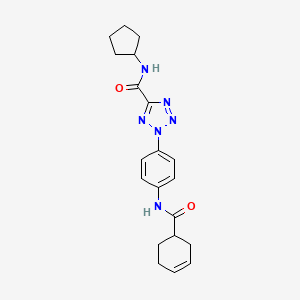

“2-[2-(3-Chlorophenoxy)acetamido]benzoic acid” is a chemical compound with the CAS Number: 782480-99-3 . It has a molecular weight of 305.72 .

Molecular Structure Analysis

The IUPAC name of this compound is 2-(2-(3-chlorophenoxy)acetamido)benzoic acid . The InChI code is 1S/C15H12ClNO4/c16-10-4-3-5-11(8-10)21-9-14(18)17-13-7-2-1-6-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 305.71 . Unfortunately, other physical and chemical properties like boiling point, storage conditions, etc., are not available.Scientific Research Applications

TRPM4 Inhibition

- CBA acts as a potent and selective inhibitor of TRPM4 (Transient Receptor Potential Melastatin Member 4). TRPM4 is a calcium-activated non-selective cation channel involved in cellular processes such as ion homeostasis and cell signaling . By inhibiting TRPM4, CBA may impact cellular responses related to calcium signaling.

TMEM206 Modulation

- CBA has been studied for its effects on TMEM206 , a protein that conducts chloride ions across plasma and vesicular membranes. In colorectal cancer cells, CBA inhibits TMEM206-mediated currents and does not contribute to acid-induced cell death . This finding suggests potential therapeutic implications for cancer treatment.

Neuroprotection

- Although research is ongoing, some studies have explored the neuroprotective properties of CBA . Its ability to modulate ion channels and cellular responses may have implications for neurodegenerative diseases or brain injury .

Anti-Inflammatory Activity

- CBA contains a benzoic acid moiety, which is associated with anti-inflammatory effects. Researchers have investigated its potential as an anti-inflammatory agent, although further studies are needed to establish its efficacy .

Drug Development

- Given its unique structure, CBA could serve as a scaffold for designing novel drugs. Medicinal chemists may explore modifications to enhance its selectivity, potency, or other desirable properties.

Ion Channel Research

- CBA ’s impact on ion channels makes it relevant for ion channel research. Investigating its interactions with specific channels can provide insights into cellular physiology and potential therapeutic targets .

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-[2-(3-Chlorophenoxy)acetamido]benzoic acid is the TMEM206 ion channel . TMEM206 is a transmembrane protein that conducts chloride ions across plasma and vesicular membranes .

Mode of Action

2-[2-(3-Chlorophenoxy)acetamido]benzoic acid interacts with TMEM206 by inhibiting its mediated currents . This interaction occurs at low pH levels, and the compound acts as a small molecule inhibitor for TMEM206 .

Biochemical Pathways

The inhibition of TMEM206 by 2-[2-(3-Chlorophenoxy)acetamido]benzoic acid affects the chloride ion transport across plasma and vesicular membranes . This can impact several physiological functions regulated by chloride ions, such as cell volume, vesicular acidification, transepithelial transport, and cellular signaling .

Result of Action

The inhibition of TMEM206 by 2-[2-(3-Chlorophenoxy)acetamido]benzoic acid results in a decrease in chloride ion transport across plasma and vesicular membranes .

properties

IUPAC Name |

2-[[2-(3-chlorophenoxy)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c16-10-4-3-5-11(8-10)21-9-14(18)17-13-7-2-1-6-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZZSTBPSZAAMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)COC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-fluorobenzyl)-3-(hydroxymethyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2561881.png)

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2561891.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methoxy-N-methylazetidine-3-carboxamide](/img/structure/B2561892.png)

![5-(4-Methylpyrimidin-2-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561894.png)